molecular formula C12H13Cl2N B14179291 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-71-9

1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14179291
CAS No.: 923567-71-9
M. Wt: 242.14 g/mol
InChI Key: NINMSEOZKXYKQY-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the azabicyclo[3.1.0]hexane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

923567-71-9

Molecular Formula

C12H13Cl2N

Molecular Weight

242.14 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H13Cl2N/c1-15-6-8-5-12(8,7-15)10-3-2-9(13)4-11(10)14/h2-4,8H,5-7H2,1H3

InChI Key

NINMSEOZKXYKQY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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